Suc-Ala-Ile-Pro-Phe-pNA
CAS No.: 128802-79-9
Cat. No.: VC0169607
Molecular Formula: C33H42N6O9
Molecular Weight: 666.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128802-79-9 |
|---|---|
| Molecular Formula | C33H42N6O9 |
| Molecular Weight | 666.72 |
| IUPAC Name | 4-[[(2S)-1-[[(2S,3S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t20-,21-,25-,26-,29-/m0/s1 |
| SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Properties
Suc-Ala-Ile-Pro-Phe-pNA, also known as N-(3-carboxy-1-oxopropyl)-L-alanyl-L-isoleucyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide, is a synthetic peptide compound with the following properties:
| Property | Value |
|---|---|
| CAS Number | 128802-79-9 |
| Molecular Formula | C33H42N6O9 |
| Molecular Weight | 666.72 g/mol |
| Chemical Structure | Succinyl-Alanine-Isoleucine-Proline-Phenylalanine-p-nitroanilide |
The compound consists of a peptide chain with four amino acid residues (Alanine, Isoleucine, Proline, and Phenylalanine) linked to a succinyl group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus. This specific structural arrangement gives the compound its distinctive properties and functionality in biochemical applications.
Structural Features
The structural organization of Suc-Ala-Ile-Pro-Phe-pNA includes several key features that contribute to its function:
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The succinyl group (Suc) at the N-terminus provides additional negative charges that enhance solubility and facilitate enzyme recognition.
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The specific amino acid sequence (Ala-Ile-Pro-Phe) creates a recognition site for various proteases.
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The Pro-Phe peptide bond is particularly important as it serves as a target for peptidyl-prolyl isomerases.
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The p-nitroanilide (pNA) group at the C-terminus acts as a chromogenic leaving group, enabling spectrophotometric detection when cleaved from the peptide.
Applications in Scientific Research
Enzyme Activity Assays
Suc-Ala-Ile-Pro-Phe-pNA serves as a substrate for various proteases, enabling researchers to measure enzyme activity and kinetics. This is crucial for understanding the mechanisms of proteolytic enzymes and their roles in biological processes. The compound's design allows for the detection of enzyme activity through the release of p-nitroaniline, which can be measured spectrophotometrically .
The compound is particularly valuable in studies involving:
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Chymotrypsin-like proteases
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Peptidyl-prolyl isomerases (PPIases)
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Proteasomes
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Other proteolytic enzymes with specificity for phenylalanine at the P1 position
Drug Development
In pharmaceutical research, Suc-Ala-Ile-Pro-Phe-pNA helps scientists design peptide-based drugs by providing a platform for studying peptide interactions and optimizing therapeutic efficacy. The compound offers insights into how peptides interact with enzymes and other proteins, which is essential for developing effective drugs targeting proteolytic pathways .
Key applications in drug development include:
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Screening of protease inhibitors
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Evaluation of structure-activity relationships
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Assessment of peptide stability in biological systems
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Development of targeted therapeutic agents for diseases involving proteolytic dysregulation
Biochemical Research
Suc-Ala-Ile-Pro-Phe-pNA is extensively used in studies of protein folding and stability. It aids in elucidating the mechanisms of protein interactions and conformational changes, which are vital for understanding protein function and dysfunction .
Researchers utilize this compound to investigate:
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Protein-protein interactions
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Conformational changes in proteins
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Enzyme mechanisms and catalysis
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Protein folding and unfolding pathways
Diagnostics
The compound can be employed in diagnostic assays to detect specific protease activities. This is crucial for identifying diseases associated with abnormal protease activity, such as cancer or inflammatory conditions. Its use in diagnostic applications helps in the development of sensitive and specific tests for clinical use .
Biotechnology Applications
In biotechnology, Suc-Ala-Ile-Pro-Phe-pNA is used in the development of biosensors that detect proteolytic activity. These biosensors enhance the sensitivity and specificity of analytical methods, allowing for more accurate detection of protease activity in various samples. This application has significant implications for both research and industrial processes .
Research Findings and Experimental Applications
Studies on Peptidyl-Prolyl Isomerases
Research has demonstrated that Suc-Ala-Ile-Pro-Phe-pNA is valuable in studying peptidyl-prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of proline peptide bonds. For example, in studies of human Pin1, a PPIase that regulates the function and stability of phosphoproteins, similar substrates like Suc-Ala-Glu-Pro-Phe-pNA have been used to assess inhibitory activity .
In one key study, a chymotrypsin-coupled assay using peptide Suc-Ala-Glu-Pro-Phe-pNA as the substrate was employed to assess the ability of cyclic peptides to inhibit Pin1 catalytic activity. This research led to the development of potent inhibitors with KD (and KI) values in the low nanomolar range .
Comparative Studies with Similar Substrates
| Compound | Key Structural Difference | Primary Application |
|---|---|---|
| Suc-Ala-Ile-Pro-Phe-pNA | Contains isoleucine at position 2 | General protease substrate, good for studying PPIases |
| Suc-Ala-Glu-Pro-Phe-pNA | Contains glutamic acid at position 2 | Used in Pin1 catalytic activity assays |
| Suc-Ala-Ala-Pro-Phe-pNA | Contains alanine at position 2 | Standard substrate for FKBPs and cyclophilins |
| Suc-Ala-Leu-Pro-Phe-pNA | Contains leucine at position 2 | Similar applications as Suc-Ala-Ile-Pro-Phe-pNA |
| Suc-Ala-Trp-Pro-Phe-pNA | Contains tryptophan at position 2 | Influences substrate's binding affinity and specificity |
These comparative studies reveal that the amino acid at position 2 significantly influences the substrate's specificity for different proteases and PPIases .
Protease-Free Assays
In addition to protease-coupled assays, Suc-Ala-Ile-Pro-Phe-pNA and related compounds have been used in developing protease-free assays for measuring PPIase activity. These assays are particularly valuable because they eliminate potential interference from the coupling protease, providing more accurate measurements of isomerase activity .
Cis-Trans Isomerization Studies
Equilibrium States and Kinetics
Studies have shown that peptidyl-prolyl bonds in compounds like Suc-Ala-Ile-Pro-Phe-pNA exist in both cis and trans conformations in solution. At equilibrium, approximately 88% of similar substrate peptides have a trans Ala-Pro bond, with the remaining in the cis form. This property makes these compounds valuable for studying the kinetics of cis-trans isomerization catalyzed by PPIases .
Research has demonstrated that the trans form of the peptide is readily cleaved by chymotrypsin, while the cis form must first be converted to the trans form by PPIases before cleavage can occur. This property has been exploited in coupled assays for determining PPIase activity .
Solvent Effects on Isomerization
Interestingly, the reconstitution of dried substrates in LiCl/tetrahydrofuran can shift the cis-trans equilibrium to 5-40% cis-Ala-Pro isomer. This feature has been utilized in improved coupled assays for PPIase activity determination, highlighting the importance of solvent conditions in these experimental systems .
Comparative Analysis with Other Substrates
Structural and Functional Comparisons
The effectiveness of peptide substrates like Suc-Ala-Ile-Pro-Phe-pNA is often compared with similar compounds to evaluate their relative performance in different experimental settings. These comparative analyses provide valuable insights into structure-function relationships and help researchers select the most appropriate substrate for specific applications.
For example, when compared with Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), Suc-Ala-Ile-Pro-Phe-pNA shows distinct specificity patterns due to the presence of isoleucine instead of alanine at the second position. While Suc-AAPF-pNA has been extensively used as a substrate for chymotrypsin, human pancreatic elastase, cathepsin G, and chymase, the isoleucine variant offers different binding characteristics that may be advantageous for specific research applications .
Enzyme Specificity Patterns
| Enzyme | Preference for Suc-Ala-Ile-Pro-Phe-pNA | Key Observation |
|---|---|---|
| Chymotrypsin | Moderate | Prefers aromatic residues at P1 position |
| PPIases | High | Recognizes Pro-Phe sequence effectively |
| Cathepsin G | Moderate | Shows activity but less than with Suc-AAPF-pNA |
| Neutrophil Elastase | Low | Prefers smaller residues at P1 position |
| Pin1 | High (when P2 is pThr) | D-pThr at P2 provides additional binding energy |
This specificity pattern is particularly important when designing experiments to measure the activity of specific enzymes in complex biological systems .
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